molecular formula C8H5BrCl2F2O B1411160 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide CAS No. 1807184-76-4

2,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Cat. No.: B1411160
CAS No.: 1807184-76-4
M. Wt: 305.93 g/mol
InChI Key: PYIWPSQELKHUQH-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrCl2F2O. It is a benzyl bromide derivative characterized by the presence of two chlorine atoms, two fluorine atoms, and a bromine atom attached to a benzene ring. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,5-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-(trifluoromethoxy)benzyl bromide
  • 2,5-Dichloro-4-(methoxy)benzyl bromide
  • 2,5-Dichloro-4-(ethoxy)benzyl bromide

Uniqueness

2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

1-(bromomethyl)-2,5-dichloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWPSQELKHUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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